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Compound of Interest

Compound Name:
2-Chloro-8-methoxyquinazolin-4-

amine

CAS No.: 61948-65-0

Cat. No.: B1589954

Get Quote

Executive Summary & Molecular Architecture
2-Chloro-8-methoxyquinazolin-4-amine is a critical pharmacophore intermediate. Its value

lies in the differential reactivity of the quinazoline ring: the C4-amino group stabilizes the

pyrimidine ring system, while the C2-chloro atom serves as an electrophilic "handle" for

nucleophilic aromatic substitution (

), allowing the attachment of diverse side chains (e.g., anilines, heterocycles) essential for
structure-activity relationship (SAR) exploration.

The 8-methoxy substituent distinguishes this scaffold from the more common 6,7-dimethoxy

analogs (e.g., reagents for Gefitinib/Erlotinib synthesis). It introduces specific steric bulk near

the N1 position and alters the electronic density of the ring, influencing both solubility and the

kinetics of displacement at the C2 position.

Physicochemical Profile[1][2][3][4][5][6][7]
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Property Value / Observation Context

CAS Number 61948-65-0 Unique Identifier

Molecular Formula

Molecular Weight 209.63 g/mol Small molecule fragment

Appearance Off-white to pale yellow solid
Color darkens upon

oxidation/hydrolysis

Melting Point 228 °C (from Methanol)
Indicates high crystal lattice

energy

Predicted LogP ~1.8 – 2.1 Moderate lipophilicity

pKa (Calculated) ~4.5 (N1 ring nitrogen)
Weakly basic; protonation

improves aqueous solubility

Solubility Profile and Solvent Compatibility
Understanding the solubility landscape is vital for assay preparation and synthetic workflows.

The planar quinazoline core promotes

stacking, leading to high lattice energy and poor aqueous solubility.

Solvent Compatibility Table
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Solvent System Solubility Rating Usage Recommendation

Water (pH 7) Insoluble (< 0.1 mg/mL) Unsuitable for stock solutions.

DMSO High (> 50 mg/mL)
Preferred for biological assay

stocks. Stable at RT.

DMF High (> 50 mg/mL)
Alternative for synthetic

reactions.

Methanol/Ethanol Sparingly Soluble
Soluble upon heating; suitable

for recrystallization.

Dichloromethane Moderate Good for extraction/workup.

0.1 M HCl Soluble

Protonation of N1/N3 disrupts

lattice; useful for LC-MS

injection.

Critical Protocol: Preparation of Assay Stock Solution
To prevent precipitation ("crashing out") upon dilution into aqueous media:

Weighing: Weigh the compound into a glass vial (avoid plastics that may leach plasticizers in

DMSO).

Dissolution: Add anhydrous DMSO to achieve a concentration of 10 mM to 50 mM. Vortex for

30 seconds.

Note: If the solution appears cloudy, sonicate at 35-40 kHz for 5 minutes. The 2-Cl bond is

stable under brief sonication.

Storage: Aliquot immediately into amber glass vials to minimize freeze-thaw cycles. Store at

-20°C.

Stability and Reactivity Mechanisms
The stability of 2-Chloro-8-methoxyquinazolin-4-amine is dictated by the electrophilicity of

the C2 position. While the C4-amino group significantly reduces the reactivity of the ring
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compared to 2,4-dichloroquinazoline, the C2-chloro atom remains susceptible to hydrolysis and

nucleophilic attack.

A. Hydrolytic Instability
In aqueous acidic or basic conditions, the C2-chloro group undergoes hydrolysis to form 2-

hydroxy-8-methoxyquinazolin-4-amine (often tautomerizing to the quinazolinone form). This is

the primary degradation pathway.

Acidic pH: Protonation of N3 activates C2 for nucleophilic attack by water.

Basic pH: Direct attack by hydroxide ions is slower but proceeds at elevated temperatures.

B. Photostability
The electron-rich 8-methoxy group makes the ring system susceptible to photo-oxidation if

exposed to intense UV light in solution. Solid-state material is relatively photostable.

C. Thermal Stability
The compound is thermally stable up to its melting point (~228°C). However, in solution (e.g.,

DMSO), prolonged heating >80°C can accelerate decomposition or dimerization.

Visualization: Reactivity & Degradation Pathways
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Figure 1: The primary reactivity pathways. The C2-Chloro group is the pivot point: it either

reacts productively with amines (Green path) or degrades via hydrolysis (Red path).

Experimental Protocols
Protocol A: Assessing Hydrolytic Stability (LC-MS)
Use this protocol to validate the integrity of your stock solutions over time.

Preparation: Dilute the 10 mM DMSO stock 1:100 into three buffers:

Buffer A: 0.1% Formic Acid in Water (pH ~2.5)

Buffer B: PBS (pH 7.4)

Buffer C: 10 mM Ammonium Bicarbonate (pH ~8.5)

Incubation: Incubate at 37°C in a thermomixer.

Sampling: Take aliquots at T=0, 4h, 24h, and 48h.

Analysis: Analyze via Reverse Phase LC-MS (C18 column).

Mobile Phase: Gradient 5% to 95% Acetonitrile in water (+0.1% Formic acid).

Detection: Monitor UV (254 nm) and MS (ESI+).

Pass Criteria: >98% parent peak area retention at 24h.

Failure Mode: Appearance of a peak with M+1 = 192 (Hydrolysis product: -Cl +OH).

Protocol B: Synthetic Handling (SNAr Reaction)
Standard procedure for utilizing this scaffold.

Solvent: Use n-Butanol or IPA (Isopropanol). These protic solvents facilitate proton transfer

during the transition state.

Stoichiometry: 1.0 eq Quinazoline : 1.1 eq Nucleophile (Aniline/Amine).
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Catalyst: 0.1 eq HCl (aq) or p-TsOH. Acid catalysis activates the pyrimidine ring.

Temperature: Reflux (80–110°C).

Workup: Upon cooling, the product usually precipitates as the hydrochloride salt. Filter and

wash with cold ether.

Storage and Handling Recommendations
To maintain the purity of 2-Chloro-8-methoxyquinazolin-4-amine >98% over long durations,

strict adherence to environmental controls is required.

Parameter Recommendation Rationale

Temperature
2°C to 8°C (Short term)-20°C

(Long term)

Slows hydrolytic degradation

kinetics.

Atmosphere Inert (Argon/Nitrogen)
Prevents moisture absorption

(hygroscopic potential).

Container
Amber glass vial with Teflon-

lined cap

Blocks UV light; prevents

solvent leaching.

Desiccant Required
The 2-Cl bond is moisture-

sensitive over months.

Decision Tree for Sample Handling
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Sample Received

Solid or Solution?
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Figure 2: Logical workflow for evaluating sample integrity before experimental use.
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To cite this document: BenchChem. [Technical Guide: Solubility and Stability of 2-Chloro-8-
methoxyquinazolin-4-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1589954/docs#technical-guide-solubility-and-
stability-of-2-chloro-8-methoxyquinazolin-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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